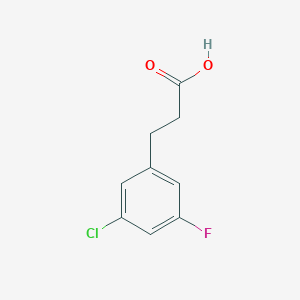

3-(3-Chloro-5-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to produce different derivatives demonstrate the reactivity of such compounds under specific conditions . Similarly, the production of indole-3-propanoic acid by Clostridium sporogenes indicates that certain propanoic acid derivatives can be biosynthesized by microorganisms .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of a phenylboronic acid derivative of 3-chloropropanediol was confirmed by gas chromatography-Fourier transform infrared spectroscopy and gas chromatography-mass spectrometry . Additionally, the crystal structure of an organotin ester of a related compound was determined by X-ray single crystal analysis, revealing a tetrahedral geometry around the tin atom .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-(3-Chloro-5-fluorophenyl)propanoic acid has been studied extensively. The reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide to yield various products depending on the molar ratio illustrates the complex chemical behavior of these compounds . The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related bromo-propanone derivative also showcases the potential for creating diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid can be inferred from the studies on similar substances. For example, the adsorption behavior of the enantiomers of 3-chloro-1-phenyl-1-propanol on a cellulose tribenzoate stationary phase provides insights into the chiral separation potential of related compounds . The stability and degradation rate of 1,3-dichloro-2-propanol in river water also offer information on the environmental persistence of chlorinated propanols .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biocatalysis

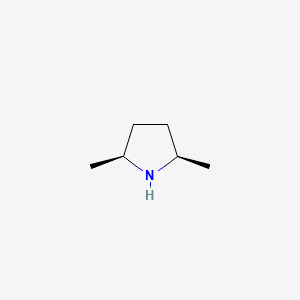

One of the applications involves the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, showcasing the compound's role as a chiral intermediate in producing antidepressant drugs. The yeast reductase YOL151W exhibited high activity and enantioselectivity, converting the substrate to the (S)-alcohol product with an enantiomeric excess of 100% (Choi et al., 2010).

Material Science and Green Chemistry

In material science, 3-(4-Hydroxyphenyl)propanoic acid, a structurally similar compound, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application highlights its role in developing materials with potential for a wide range of applications, emphasizing sustainability and green chemistry principles (Trejo-Machin et al., 2017).

Chemical Synthesis and Characterization

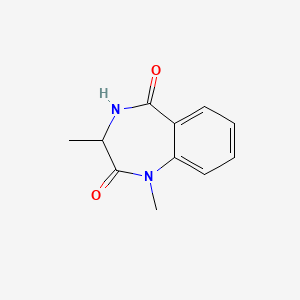

The compound has also been involved in the synthesis of novel benzodiazepines derivatives as analgesic modulators, indicating its potential in creating new therapeutic agents targeting pain modulation. These derivatives were investigated for their analgesic and sedative activities, highlighting the compound's role in synthesizing biologically active molecules (Liu et al., 2018).

Pharmacological Applications

Moreover, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related precursor demonstrates the compound's relevance in producing antidepressant agents. This application underscores its importance in the pharmacological field, where the quest for new and effective antidepressants continues (Yuan, 2012).

Analytical Chemistry

Additionally, compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid have been used in the analytical chemistry field, particularly in the development of methods for separating and characterizing pharmaceutical degradation products. This application is crucial for ensuring drug safety and efficacy (El-Sherbiny et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLTYSVYYYKGDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396345 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-21-1 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)

![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)